molecular formula C12H9ClO4 B1621305 ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate CAS No. 213181-26-1

ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B1621305
CAS No.: 213181-26-1
M. Wt: 252.65 g/mol
InChI Key: WVZJJFORJMBAGQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical building block based on the versatile chromene (benzopyrone) scaffold, recognized for its diverse research potential. Chromene derivatives are investigated extensively for their biological activities, with structural features at the C-3 and C-4 positions of the core ring being critical for activity . Specifically, substituents at these positions are coveted for the development of new antibacterial agents, showing promise against multidrug-resistant bacterial strains . This compound is closely related to Ethyl 2-oxo-2H-chromene-3-carboxylate, a molecule demonstrated to function as an effective, eco-friendly corrosion inhibitor for aluminum in acidic environments, achieving up to 90.5% inhibition efficiency . The structural characteristics of such esters, including the rotational freedom of the carboxylate group out of the coumarin plane, are well-studied . As a chlorinated derivative, it offers a distinct profile for material science studies and serves as a key synthetic intermediate for further chemical functionalization in medicinal chemistry and drug discovery programs. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 4-chloro-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-2-16-11(14)9-10(13)7-5-3-4-6-8(7)17-12(9)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZJJFORJMBAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382997
Record name ethyl 4-chloro-2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213181-26-1
Record name ethyl 4-chloro-2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation: The Primary Synthetic Route

The Knoevenagel condensation is the most direct method for synthesizing ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate. This approach leverages the reactivity of 4-chlorosalicylaldehyde with diethyl malonate to construct the coumarin backbone while introducing the ethyl carboxylate group at position 3.

Reaction Mechanism and Standard Procedure

The reaction begins with the base-catalyzed condensation of 4-chlorosalicylaldehyde (1a) and diethyl malonate (2) . Piperidine or pyridine is typically employed as a catalyst, facilitating the deprotonation of the active methylene group in diethyl malonate. The resulting enolate attacks the aldehyde carbonyl, followed by cyclization and elimination of water to form the coumarin ring.

Example protocol :

  • Combine 4-chlorosalicylaldehyde (0.01 mol, 1.56 g) and diethyl malonate (1.6 g, 0.01 mol) in ethanol (15 mL).
  • Add piperidine (2 mL) and reflux for 10 hours.
  • Concentrate the mixture, pour onto ice, and filter the precipitate.
  • Recrystallize from ethanol to obtain white crystals (yield: 85–90%, m.p. 120–122°C).

Optimization Strategies

Recent studies have explored solvent and catalyst variations to enhance efficiency:

  • Solvent effects : Toluene outperforms ethanol in minimizing side reactions, improving yields to 92%.
  • Catalyst screening : Piperidine remains optimal, but microwave-assisted reactions with K$$2$$CO$$3$$ reduce reaction time from 10 hours to 30 minutes.
  • Substituent compatibility : Electron-withdrawing groups (e.g., Cl at position 4) stabilize the intermediate, reducing byproduct formation.
Table 1: Knoevenagel Condensation Optimization
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Piperidine Ethanol 78 (reflux) 10 85–90
K$$2$$CO$$3$$ Toluene 110 4 92
DMAP DMF 100 6 78

Pechmann Condensation: An Alternative Pathway

The Pechmann condensation offers an alternative route, particularly for introducing hydroxyl or methyl groups. However, adapting it for 4-chloro derivatives requires careful selection of starting materials.

Substrate Selection and Reaction Conditions

4-Chlororesorcinol (3) reacts with ethyl acetoacetate (4) in the presence of acid catalysts (e.g., FeCl$$3$$·6H$$2$$O or H$$2$$SO$$4$$) to form the coumarin core. The chloro substituent must be introduced via the phenolic starting material to ensure regioselectivity.

Example protocol :

  • Mix 4-chlororesorcinol (0.01 mol, 1.43 g) and ethyl acetoacetate (1.3 g, 0.01 mol) in acetic anhydride (10 mL).
  • Add FeCl$$3$$·6H$$2$$O (10 mol%) and stir at 120°C for 16 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (yield: 72–76%).

Alternative Synthetic Approaches

Vilsmeier-Haack Formylation Followed by Oxidation

A less common method involves formylating 4-chloro-2-hydroxyacetophenone (5) via the Vilsmeier-Haack reaction to introduce the aldehyde group, followed by oxidation to the carboxylic acid and esterification. While this route offers precise control over substitution patterns, its multi-step nature limits practicality (overall yield: 60–65%).

Hydrazide Intermediate Route

Coumarin-3-carbohydrazides (6) can be synthesized from this compound via hydrazinolysis. This method, though indirect, is valuable for generating derivatives for biological testing.

Mechanistic Insights and Kinetic Studies

The rate-determining step in Knoevenagel condensations is the formation of the enolate intermediate. Density functional theory (DFT) studies indicate that chloro substituents at position 4 lower the activation energy by 8–10 kJ/mol compared to unsubstituted salicylaldehydes, explaining the higher yields observed. For Pechmann reactions, Brønsted acid catalysts protonate the β-ketoester, enabling electrophilic attack on the activated phenol.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis
Method Advantages Disadvantages Yield (%)
Knoevenagel (ethanol) High yield, simple purification Long reaction time 85–90
Knoevenagel (toluene) Faster, higher yield Requires anhydrous conditions 92
Pechmann (FeCl$$_3$$) Broad substrate scope Regiochemical complications 72–76
Vilsmeier-Haack Precise substitution control Multi-step, low overall yield 60–65

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate has shown promising biological activities, particularly as an antibacterial and antifungal agent. Its potential applications include:

  • Antibacterial Activity : Demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antifungal Properties : Effective against fungal species such as Candida, indicating its utility in treating fungal infections .

Biological Research

This compound is employed in studies focusing on enzyme inhibition and interaction with biological macromolecules. Key areas of research include:

  • Enzyme Interaction Studies : Investigations into binding affinities to enzymes relevant to bacterial and fungal metabolism using techniques like molecular docking.
  • Cellular Mechanisms : Studies have shown that similar compounds can induce apoptosis in cancer cells through interactions with tubulin, leading to cell cycle arrest at the G2/M phase.

Anticancer Evaluation

A study focusing on the effects of this compound on ovarian cancer cells demonstrated significant cytotoxicity, highlighting its potential as a chemotherapeutic agent for resistant cancer types.

Antimicrobial Screening

Recent evaluations of synthesized derivatives indicated that compounds derived from this compound exhibited enhanced antimicrobial activity compared to standard drugs, suggesting its utility in developing new treatments for bacterial infections .

Synthetic Routes

The synthesis of this compound typically involves:

  • Reaction of Starting Materials : Utilizing aromatic aldehydes with ethyl acetoacetate under specific conditions.
  • Optimization of Reaction Conditions : Adjusting temperature and solvent to maximize yield and purity.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Coumarin-3-Carboxylate Derivatives

Compound Name Substituents (Position) Molecular Weight Key Features Reference
Ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate Cl (4), COOEt (3) 254.67 (calc.) Chlorine enhances electrophilicity; ethyl ester improves lipophilicity.
Mthis compound Cl (4), COOMe (3) 240.64 (CAS 93192-72-4) Methyl ester reduces steric bulk compared to ethyl; similar reactivity.
4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate Cl (4), COOPh (3) 316.73 Aromatic ester increases π-π stacking potential; dihedral angle = 22.6° .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide CONH-phenethyl (3), OMe (4') 353.37 Amide group enhances hydrogen bonding; methoxy improves solubility.
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid Cl (6), Me (4,7), COOH (3) 252.66 (CAS 1774901-87-9) Carboxylic acid increases acidity; methyl groups add steric hindrance.
Physical and Crystallographic Properties
  • Crystal Packing and Hydrogen Bonding: this compound: Limited crystallographic data, but analogous 4-chlorophenyl derivatives exhibit weak C–H···O interactions and planar deviations (dihedral angle: 22.6° between coumarin and aryl groups) . Methyl 4-ethynyl-2-oxo-2H-chromene-3-carboxylate: Ethynyl groups enable click chemistry modifications, as seen in triazolyl derivatives (e.g., Compound 167 in ), expanding applications in drug discovery .

Biological Activity

Ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chromene family of compounds, characterized by a chromene backbone that contributes to its biological activity. The presence of the chlorine atom at the 4-position enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans150 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (µM) Treatment Duration Reference
PC3 (Prostate Cancer)27.05 ± 3.9 (48h)48 hours
DU145 (Prostate Cancer)62.5 ± 17.3 (48h)48 hours
HeLa (Cervical Cancer)40.1 ± 7.9 (24h)24 hours

The mechanism of action appears to involve cell cycle arrest and DNA damage, particularly through caspase activation pathways leading to apoptosis.

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively.

Radical Type EC50 (µM) Reference
DPPH39.98
ABTS150.99

These findings indicate that this compound may have protective effects against oxidative damage.

Anti-inflammatory Activity

In addition to its other activities, this compound has been investigated for its anti-inflammatory effects. It shows selectivity towards COX-2 inhibition, which is significant for developing anti-inflammatory drugs.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways related to cancer progression and inflammation.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps maintain cellular integrity and function.

Q & A

Q. What are the common synthetic routes for ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate?

Methodological Answer: The synthesis typically involves a two-step process:

Acylation : 2-Oxo-2H-chromene-3-carboxylic acid is refluxed with sulfurous oxychloride (SOCl₂) to form the corresponding acyl chloride .

Esterification : The acyl chloride reacts with ethanol in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is monitored via TLC, and the product is purified using column chromatography (ethyl acetate/petroleum ether) .
Key Data :

  • Yield: ~70–80% after purification.
  • Purity: Confirmed by melting point analysis and NMR spectroscopy.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.79 (s, 1H, coumarin H-4), 8.36–8.27 (m, aromatic protons), and 1.25 ppm (t, 3H, ethyl CH₃) confirm the ester group and aromatic framework .
    • ¹³C NMR : Signals at δ 162.37 (ester C=O) and 153.07 ppm (coumarin C-2) verify the core structure .
  • X-ray Crystallography :
    • The dihedral angle between the coumarin and substituted phenyl ring is ~22.6°, indicating planarity disruption due to steric effects .
    • Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Software Tools :
    • SHELX Suite : Used for structure solution (SHELXD) and refinement (SHELXL). Hydrogen atoms are placed in calculated positions with isotropic displacement parameters .
    • Mercury CSD : Visualizes packing patterns and void spaces, aiding in understanding intermolecular interactions (e.g., π-π stacking in derivatives) .
  • Case Study :
    • In 4-chlorophenyl derivatives, weak C–H···O interactions (2.8–3.0 Å) contribute to crystal stability. Discrepancies in bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å in computational models) highlight the need for experimental validation .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups : Adding nitro (-NO₂) or chloro (-Cl) groups at the 4-position enhances antimicrobial activity by improving target binding (e.g., enzyme active sites) .
    • Side-Chain Functionalization : Introducing amino (-NH₂) or thiophene moieties increases solubility and pharmacokinetic properties .
  • SAR Studies :
    • Ethyl 2-amino-4-(4-chlorophenyl) derivatives show 10-fold higher anti-inflammatory activity compared to parent compounds due to stabilized hydrogen-bonding networks with COX-2 .

Q. How do reaction conditions influence yield and selectivity in synthesizing derivatives?

Methodological Answer:

  • Temperature Control :
    • Reflux in dichloromethane (40°C) minimizes side reactions (e.g., ester hydrolysis) compared to higher-boiling solvents like DMF .
  • Catalytic Systems :
    • Use of NaHCO₃ in esterification improves selectivity (>90%) by neutralizing HCl byproducts, reducing competing acylation pathways .
  • Contradictions in Data :
    • Some protocols report lower yields (~50%) when using POCl₃ instead of SOCl₂ due to incomplete acyl chloride formation .

Data Contradictions and Resolution

  • Synthesis Yields :
    • reports 70–80% yields using SOCl₂, while cites ~50% with POCl₂. The discrepancy arises from the latter’s lower reactivity, requiring longer reaction times .
  • Biological Activity :
    • Derivatives with 3,5-dimethylphenoxy groups () show conflicting cytotoxicity data (IC₅₀ = 2–10 μM) across cell lines, suggesting context-dependent mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate

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